

Dihydrolanosterol-d7 CAS number and molecular weight

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Compound of Interest

Compound Name: Dihydrolanosterol-d7

Cat. No.: B15554703

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An In-Depth Technical Guide to Dihydrolanosterol-d7

This technical guide provides comprehensive information on **Dihydrolanosterol-d7** for researchers, scientists, and drug development professionals. It covers the fundamental properties, relevant biochemical pathways, and potential experimental applications of this isotopically labeled sterol.

Core Properties of Dihydrolanosterol-d7

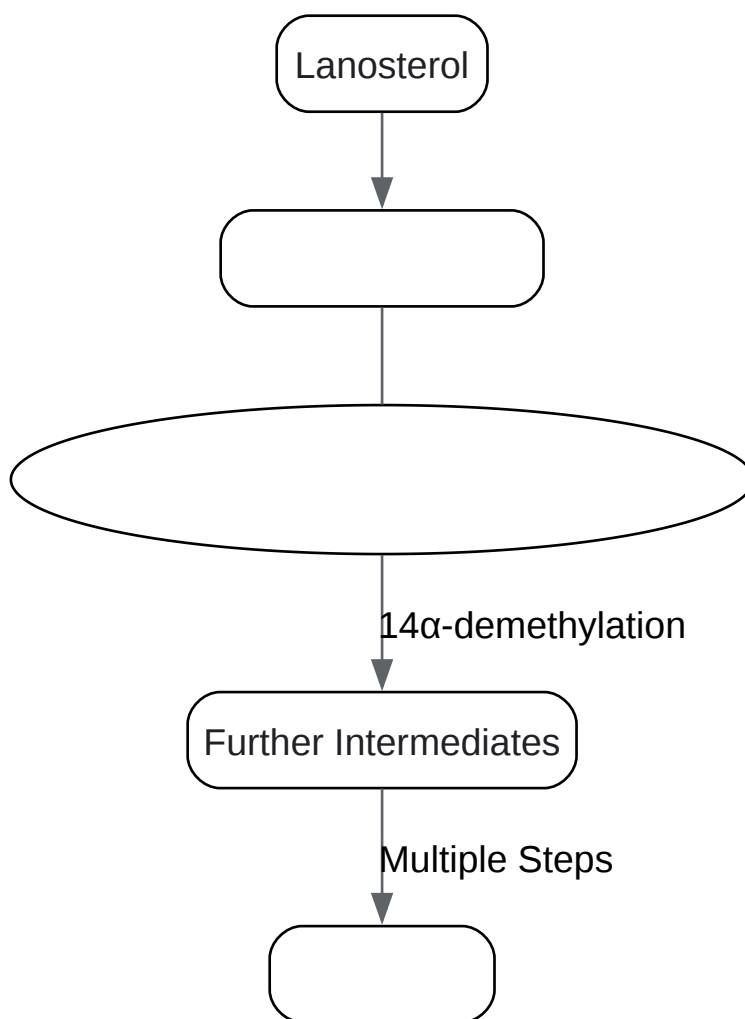
Dihydrolanosterol-d7 is a deuterium-labeled version of dihydrolanosterol, an intermediate in the biosynthesis of cholesterol. The stable isotope labeling makes it a valuable tool for a variety of research applications, particularly in mass spectrometry-based analyses.

Property	Value	Reference
CAS Number	2260669-12-1	[1][2][3][4]
Molecular Formula	C30H45D7O	[3]
Molecular Weight	435.776 g/mol	
Exact Mass	435.446 Da	
Purity	>98%	
Synonym	25,26,26,26,27,27,27-heptadeuteriolanost-8-en-3 β -ol	
Storage Temperature	-20°C	
Stability	1 Year	

Biochemical Context: The Cholesterol Biosynthesis Pathway

Dihydrolanosterol is a key substrate in the post-squalene segment of the cholesterol biosynthesis pathway. It is a sterol that is acted upon by the enzyme Lanosterol 14 α -demethylase, which is a member of the cytochrome P450 family, specifically CYP51A1. This enzyme catalyzes the removal of the 14 α -methyl group from dihydrolanosterol, a critical step in the conversion of lanosterol and its derivatives to cholesterol. Dihydrolanosterol itself is known to be an inhibitor of this biosynthetic pathway.

Below is a simplified representation of a key step in the cholesterol biosynthesis pathway involving dihydrolanosterol.



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A simplified diagram of the role of Dihydrolanosterol and CYP51A1 in cholesterol biosynthesis.

Experimental Protocols

Due to its labeled nature, **Dihydrolanosterol-d7** is ideally suited for use as an internal standard in quantitative mass spectrometry-based assays for the analysis of sterols in biological samples. The following provides a generalized experimental protocol for such an application.

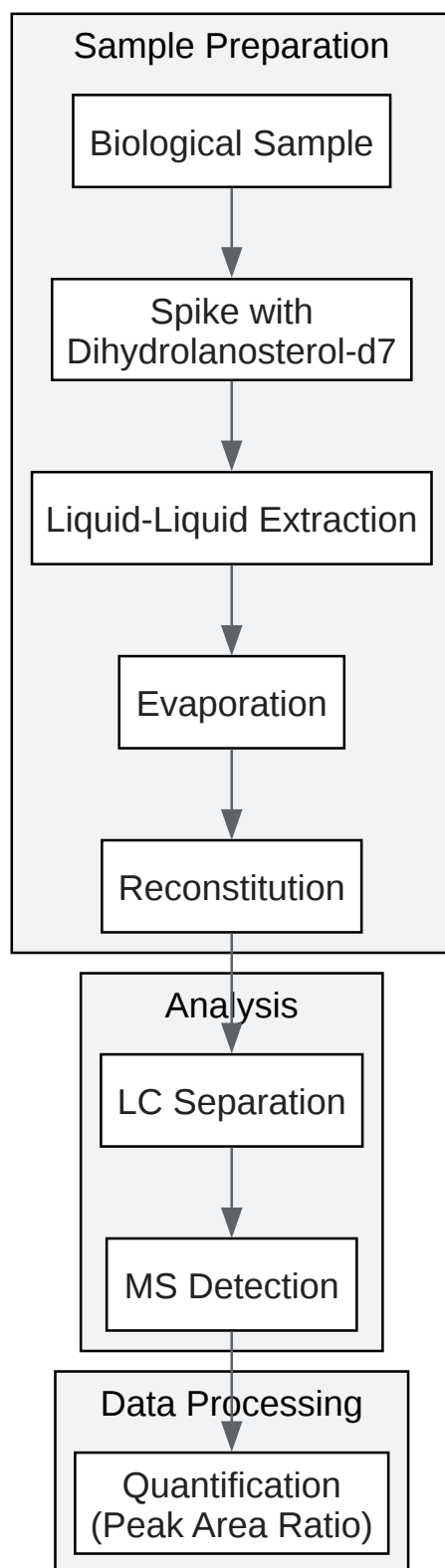
Objective: To quantify the concentration of endogenous dihydrolanosterol in a biological matrix (e.g., cell lysate, plasma) using liquid chromatography-mass spectrometry (LC-MS) with **Dihydrolanosterol-d7** as an internal standard.

Methodology:

- Sample Preparation:
 - Thaw biological samples on ice.
 - To a 100 μL aliquot of the sample, add 10 μL of a known concentration of **Dihydrolanosterol-d7** (e.g., 1 $\mu\text{g}/\text{mL}$ in ethanol) to serve as an internal standard.
 - Perform a liquid-liquid extraction to isolate the sterols. A common method is to add 500 μL of a 2:1 (v/v) mixture of chloroform:methanol, vortex thoroughly, and centrifuge to separate the phases.
 - Carefully collect the lower organic phase containing the lipids and sterols.
 - Evaporate the solvent under a stream of nitrogen gas.
 - Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 100 μL of mobile phase).
- LC-MS Analysis:
 - Liquid Chromatography (LC):
 - Use a C18 reverse-phase column suitable for lipid analysis.
 - Employ a gradient elution with a mobile phase system, for example, starting with a higher polarity solvent (e.g., water with 0.1% formic acid and 5 mM ammonium formate) and gradually increasing the proportion of a lower polarity organic solvent (e.g., methanol/isopropanol mixture with 0.1% formic acid and 5 mM ammonium formate).
 - Mass Spectrometry (MS):
 - Operate the mass spectrometer in positive ion mode using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI).
 - Use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification.

- Monitor for the specific m/z transitions of both the endogenous dihydrolanosterol and the **Dihydrolanosterol-d7** internal standard.
- Data Analysis:
 - Generate a standard curve by analyzing known concentrations of unlabeled dihydrolanosterol spiked with the same amount of **Dihydrolanosterol-d7** internal standard.
 - Calculate the peak area ratio of the endogenous dihydrolanosterol to the **Dihydrolanosterol-d7** internal standard in the biological samples.
 - Determine the concentration of the endogenous dihydrolanosterol in the samples by interpolating the peak area ratios onto the standard curve.

The following diagram illustrates the general workflow for this experimental protocol.



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A general workflow for the quantification of sterols using an internal standard.

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